molecular formula C12H9F3N2O B1395563 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde CAS No. 689250-58-6

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde

Cat. No. B1395563
CAS RN: 689250-58-6
M. Wt: 254.21 g/mol
InChI Key: XLDGLNJBAFIQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis routes of related compounds can be found in various resources.


Molecular Structure Analysis

The molecular structure of “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources .

Scientific Research Applications

Agrochemical Industry

This compound, due to the presence of the trifluoromethyl group, is likely to be used in the development of agrochemicals. The trifluoromethyl group has been noted for its role in enhancing the biological activity of pesticides . It could be involved in the synthesis of novel pesticides with improved efficacy and selectivity for pest control.

Pharmaceutical Development

The trifluoromethylphenyl group is a common motif in pharmaceuticals. It can contribute to the metabolic stability and bioavailability of drugs . Therefore, this compound may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting diseases where modulation of protein interactions is crucial.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound could also be used in the development of veterinary drugs. The trifluoromethyl group can improve the pharmacokinetic properties of veterinary medicines, leading to more effective treatments for animals .

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles, such as triazoles and tetrazoles, are important in several fields, including medicine and agriculture. This compound could be used as a precursor in the synthesis of such heterocycles, which are known for their diverse biological activities .

Energetic Materials

The trifluoromethyl group is also associated with energetic materials. This compound could be explored for its potential in creating new energetic materials with high enthalpy of formation, useful in various industrial and military applications .

Mechanism of Action

The mechanism of action of “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of “1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-11(9(7-18)6-16-17)8-2-4-10(5-3-8)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDGLNJBAFIQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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